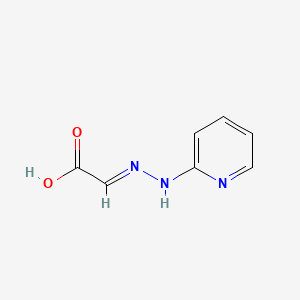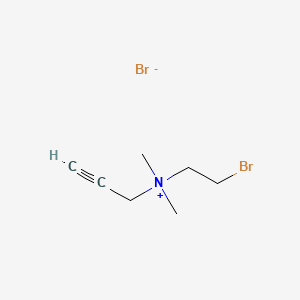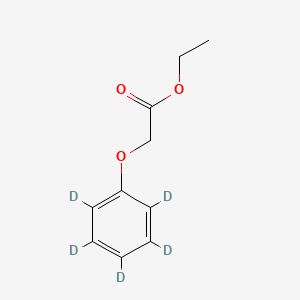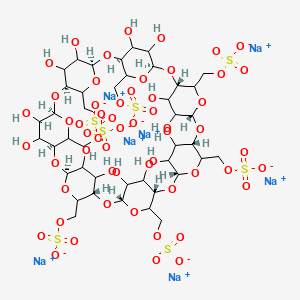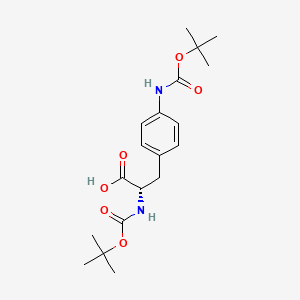
N,N'-Bis-Boc 4-Amino-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis-Boc 4-Amino-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-Boc 4-Amino-L-phenylalanine typically involves the protection of the amino groups of 4-Amino-L-phenylalanine with Boc groups. The process generally includes the following steps:
Starting Material: 4-Amino-L-phenylalanine.
Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine (Et3N), and a solvent like dichloromethane (DCM).
Procedure: The reaction is carried out by dissolving 4-Amino-L-phenylalanine in DCM, followed by the addition of Boc2O and Et3N. The mixture is stirred at room temperature until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis-Boc 4-Amino-L-phenylalanine follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors to mix the starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions: N,N’-Bis-Boc 4-Amino-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Nucleophilic substitution reactions where the amino group can react with electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles such as acyl chlorides or alkyl halides.
Major Products:
Deprotected Amino Acid: Free 4-Amino-L-phenylalanine.
Peptides: Peptide chains formed by coupling with other amino acids.
Substituted Derivatives: Compounds with modified amino groups.
科学的研究の応用
N,N’-Bis-Boc 4-Amino-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.
Material Science: Employed in the development of novel materials with specific properties.
作用機序
The mechanism of action of N,N’-Bis-Boc 4-Amino-L-phenylalanine primarily involves its role as a protected amino acid. The Boc groups protect the amino functionalities during chemical reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in various biochemical processes, such as peptide bond formation .
類似化合物との比較
N-Boc-L-phenylalanine: A similar compound with a single Boc-protected amino group.
N-Fmoc-L-phenylalanine: Another protected amino acid with a fluorenylmethyloxycarbonyl (Fmoc) group.
N-Cbz-L-phenylalanine: A protected amino acid with a benzyloxycarbonyl (Cbz) group.
Uniqueness: N,N’-Bis-Boc 4-Amino-L-phenylalanine is unique due to the dual protection of both amino groups, providing enhanced stability and selectivity during chemical reactions. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be controlled .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYRQXPKQWQRQK-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7beta)- (9CI)](/img/new.no-structure.jpg)
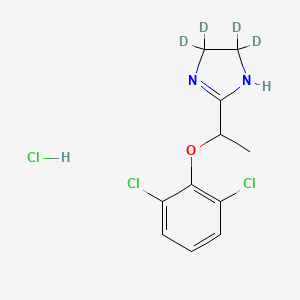
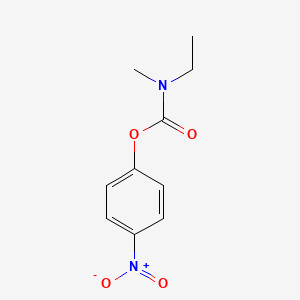
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
